BenchChemオンラインストアへようこそ!

3-(3-Bromo-4-hydroxyphenyl)-2-(hydroxyimino)propanoic acid

Epigenetics HDAC Inhibition Cancer Biology

3-(3-Bromo-4-hydroxyphenyl)-2-(hydroxyimino)propanoic acid (CAS: 862269-71-4) is a specialized bromotyrosine-derived building block. It functions as the essential carboxylic acid intermediate for synthesizing the active monomeric thiol form (PsA-SH) of the marine natural product psammaplin A, a potent histone deacetylase (HDAC) inhibitor.

Molecular Formula C9H8BrNO4
Molecular Weight 274.07 g/mol
Cat. No. B13732172
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-Bromo-4-hydroxyphenyl)-2-(hydroxyimino)propanoic acid
Molecular FormulaC9H8BrNO4
Molecular Weight274.07 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1CC(=NO)C(=O)O)Br)O
InChIInChI=1S/C9H8BrNO4/c10-6-3-5(1-2-8(6)12)4-7(11-15)9(13)14/h1-3,12,15H,4H2,(H,13,14)/b11-7+
InChIKeyOTQJUBTXGZWKKA-YRNVUSSQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procuring 3-(3-Bromo-4-hydroxyphenyl)-2-(hydroxyimino)propanoic acid: A Critical Intermediate for HDAC-Targeted Epigenetic Research


3-(3-Bromo-4-hydroxyphenyl)-2-(hydroxyimino)propanoic acid (CAS: 862269-71-4) is a specialized bromotyrosine-derived building block. It functions as the essential carboxylic acid intermediate for synthesizing the active monomeric thiol form (PsA-SH) of the marine natural product psammaplin A, a potent histone deacetylase (HDAC) inhibitor [1]. Its structure, containing a 3-bromo-4-hydroxyphenyl group and an α-hydroxyimino acid moiety, provides the core pharmacophore required for Zn²⁺ chelation in class I HDAC active sites [2]. This scaffold is fundamental for generating focused libraries of psammaplin A analogs to explore epigenetic mechanisms, making its procurement a strategic choice for targeted drug discovery programs.

Why Generic Bromotyrosine Scaffolds Cannot Substitute for 3-(3-Bromo-4-hydroxyphenyl)-2-(hydroxyimino)propanoic acid in HDAC Inhibitor Design


Replacing this specific intermediate with a generic bromotyrosine derivative is not feasible for projects targeting precise epigenetic modulation. The unique combination of the aryl bromide and the free hydroxyimino acid is critical for both synthetic versatility and biological activity. Research shows that the active monomeric thiol form (PsA-SH) derived from this scaffold achieves an exceptionally potent picomolar inhibition of HDAC1 (IC₅₀ = 1 nM), which is 30-fold more potent than the clinical benchmark SAHA (vorinostat, IC₅₀ = 30 nM) against the same enzyme [1]. Substitution on the bromotyrosine ring or modification of the oxime abolishes this potent inhibitory activity and the consequential induction of apoptosis in cancer cell models [2], confirming that the exact functional group arrangement is non-negotiable for desired downstream effects.

Quantitative Differentiation: How 3-(3-Bromo-4-hydroxyphenyl)-2-(hydroxyimino)propanoic acid Enables Superior HDAC Isoform Selectivity


Enables Picomolar HDAC1 Inhibition with Unmatched Selectivity over HDAC6 Compared to SAHA

The active monomeric thiol (PsA-SH) derived from this compound achieves low picomolar inhibition of HDAC1 (IC₅₀ = 1 nM), representing a 30-fold increase in potency over the standard pan-HDAC inhibitor SAHA (IC₅₀ = 30 nM). Crucially, the selectivity profile is dramatically shifted; the HDAC6/HDAC1 IC₅₀ ratio for PsA-SH is 360, indicating strong class I preference, whereas SAHA's ratio is only 7, making this scaffold ideal for developing highly selective class I HDAC probes [1].

Epigenetics HDAC Inhibition Cancer Biology

A Validated Scaffold for Designing Dual-Action Topoisomerase I/HDAC Inhibitors

This compound serves as the essential psammaplin A-derived warhead in rationally designed dual-action inhibitors. Camptothecin-psammaplin A hybrids, constructed using this scaffold, simultaneously inhibit topoisomerase I and HDAC. A selected hybrid molecule demonstrated broad-spectrum antiproliferative activity with IC₅₀ values in the low nanomolar range, a level of tumor cell killing potency unattainable by standalone HDAC inhibitors like SAHA (µM range IC₅₀s in A549 cells) [1]. Preliminary in vivo studies showed strong anti-tumor activity on a human mesothelioma xenograft (MM473) with very high tolerability [1].

Chemical Biology Dual Inhibitors Anticancer Hybrid Molecules

Structural Confirmation of the Hydroxyimino Acid as Essential for Water-Bridged Interactions in HDAC1 Active Site

Computational docking and molecular dynamics studies directly on psammaplin A analogs (synthesized from this hydroxyimino acid) reveal a critical water-bridged hydrogen bond between the hydrogen atom of the oxime group and Asp99 of HDAC1. This interaction is disrupted by substitution at the oxime. Furthermore, the para-hydroxyl group on the benzene ring forms an optimal interaction with Glu203 at the entrance to the active site tunnel [1]. In contrast, removal of this hydroxyl group or its relocation results in a significant loss of enzyme inhibition [2].

Molecular Modeling Structure-Activity Relationship (SAR) Enzyme Inhibition

High-Impact Application Scenarios for 3-(3-Bromo-4-hydroxyphenyl)-2-(hydroxyimino)propanoic acid


Developing Next-Generation, Isoform-Selective Class I HDAC Probes

For chemical biology groups focused on chromatin regulation, this compound is the ideal starting material for synthesizing PsA-SH and its derivatives. The resulting monomer has a validated HDAC1 IC₅₀ of 1 nM, which is 30-fold more potent than SAHA (IC₅₀ = 30 nM). Its distinctive selectivity window (HDAC6/HDAC1 ratio of 360 vs. 7 for SAHA) [1] enables the creation of high-quality chemical probes to dissect class I HDAC biology without confounding class IIb activity. This precision is essential for target validation studies in oncology and neurological disorders.

Synthesizing First-in-Class TOP1/HDAC Dual-Targeting Anticancer Hybrids

Medicinal chemistry teams aiming to exploit the synergism between topoisomerase I and HDAC inhibition can leverage this compound as the essential HDAC-binding warhead. By conjugating it to a topoisomerase I inhibitor like camptothecin, the resulting hybrids have shown a leap in potency to low nanomolar antiproliferative IC₅₀ values, a >100-fold improvement over standalone HDAC inhibitors [1]. This application promises novel therapeutics for intractable cancers like mesothelioma, where both enzymes are dysregulated.

Exploring Antiproliferative Marine Natural Product Pharmacophores

Natural product chemistry programs investigating structure-activity relationships (SAR) around the psammaplin A family will find this compound indispensable. SAR studies have demonstrated that the specific aryl bromide and oxime on this scaffold are not trivial substituents; their modification abolishes the ability to induce apoptosis in leukemia cells and inhibits tumor cell growth [2]. This makes the compound a non-negotiable synthetic pivot for producing structurally authentic, biologically active marine natural product analogs for comprehensive pharmacological evaluation.

Quote Request

Request a Quote for 3-(3-Bromo-4-hydroxyphenyl)-2-(hydroxyimino)propanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.